calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate
Description
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate (CAS 68516-56-3) is a metal-phenolate complex with the molecular formula C₂₁H₃₈N₂O·½Ca . Structurally, it features:
- A phenolic core substituted with a dodecyl chain (C₁₂H₂₅) at the 4-position.
- A 2-[(2-aminoethylamino)methyl] group at the 2-position, providing chelating capability via its nitrogen donors.
- A calcium ion coordinated in a 2:1 stoichiometry (two organic ligands per calcium ion).
This compound’s unique combination of a hydrophobic dodecyl chain and hydrophilic amino-phenolic groups suggests applications in surfactant systems, polymer stabilizers, or metal chelation agents. However, its exact industrial uses remain understudied in the available literature.
Properties
CAS No. |
68516-56-3 |
|---|---|
Molecular Formula |
C42H74CaN4O2 |
Molecular Weight |
707.1 g/mol |
IUPAC Name |
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate |
InChI |
InChI=1S/2C21H38N2O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21(24)20(17-19)18-23-16-15-22;/h2*13-14,17,23-24H,2-12,15-16,18,22H2,1H3;/q;;+2/p-2 |
InChI Key |
CINHZNZNSOVFID-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Dodecylphenol
The starting point for the preparation of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is the synthesis of 4-dodecylphenol, a key phenolic substrate. Commercially, 4-dodecylphenol is produced by acid-catalyzed alkylation of phenol with dodecene or related C12 olefins. The process typically uses solid acid catalysts in a continuous flow reactor to achieve para-selective alkylation (Figure 2.1).
- Reaction: Phenol + C12 olefin (e.g., propylene tetramer or butylene trimer)
- Catalyst: Polyphosphoric acid or solid acid catalysts
- Conditions: Continuous flow, elevated temperature, closed system
- Product: Predominantly para-substituted dodecylphenol (>95% para isomer) with minor ortho/meta isomers and di-alkylphenol impurities (<0.1%)
- Purification: Fractional distillation to remove unreacted phenol and olefin, recycling of unreacted materials
- Physical state: Viscous oily liquid at 20°C, boiling range 300–350°C, relative density ~0.93 at 20°C
This alkylation process results in a mixture of branched and linear alkyl chains, with the C12 alkyl group typically having eight continuous carbons and four methyl branches, reflecting the nature of the oligomeric olefin feedstock.
Functionalization to 2-[(2-aminoethylamino)methyl]-4-dodecylphenol
The next step involves introducing the 2-[(2-aminoethylamino)methyl] substituent on the phenol ring. This is generally achieved via a Mannich-type reaction, which involves the condensation of the phenol with formaldehyde and ethylenediamine.
- Reaction: 4-Dodecylphenol + Formaldehyde + Ethylenediamine
- Mechanism: Mannich reaction at the ortho position relative to the hydroxyl group
- Conditions: Acidic or neutral aqueous medium, controlled temperature (usually 40–70°C)
- Product: 2-[(2-aminoethylamino)methyl]-4-dodecylphenol, a phenol bearing a bis-amine side chain suitable for metal coordination
This step is critical because it introduces the nitrogen donor groups that coordinate calcium in the final complex. Purification is often done by crystallization or solvent extraction to isolate the functionalized phenol in high purity.
Complexation with Calcium
The final preparation step is the formation of the calcium complex. Calcium salts such as calcium chloride or calcium acetate are reacted with the functionalized phenol under controlled conditions to form this compound.
- Reaction: 2-[(2-aminoethylamino)methyl]-4-dodecylphenol + Ca^2+ source
- Solvent: Typically anhydrous organic solvents such as tetrahydrofuran (THF) or ethanol
- Conditions: Ambient to mild heating (20–60°C), inert atmosphere to prevent hydrolysis
- Stoichiometry: 1:1 molar ratio of ligand to calcium ion typically used
- Product: this compound, often isolated as a solid or viscous liquid depending on solvent and drying method
The coordination involves the phenolate oxygen and the nitrogen atoms of the aminoethylamino substituent, forming a stable chelate complex. The product is characterized by spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to confirm structure.
Data Tables and Research Discoveries
Alkylation Reaction Parameters and Product Distribution
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst | Polyphosphoric acid / solid acid | Acid-catalyzed alkylation |
| Temperature | 150–200°C | Continuous flow reactor conditions |
| Alkyl chain length | C10–C15 (mainly C12) | Branched alkyl chains typical |
| Para-substitution | >95% | High regioselectivity achieved |
| Impurities | <0.1% di-alkylphenol | Minor side products |
| Boiling point range | 300–350°C | Reflects mixture of isomers |
| Relative density | ~0.93 at 20°C | Viscous oily liquid |
Mannich Reaction Conditions for Functionalization
| Parameter | Value/Range | Notes |
|---|---|---|
| Reactants ratio | Phenol:Formaldehyde:Ethylenediamine = 1:1:1 | Stoichiometric or slight excess of amine/formaldehyde |
| Solvent | Water or ethanol | Polar solvents facilitate reaction |
| Temperature | 40–70°C | Controlled to avoid side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Purity of product | >95% | Verified by HPLC, NMR |
Calcium Complexation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Calcium source | CaCl2, Ca(OAc)2 | Common calcium salts |
| Solvent | THF, ethanol | Anhydrous preferred |
| Temperature | 20–60°C | Mild heating to facilitate complexation |
| Stoichiometry | 1:1 ligand to calcium ion | Ensures complete complexation |
| Product form | Solid or viscous liquid | Depends on drying and solvent removal |
Summary of Research Discoveries
- The alkylation of phenol with C12 olefins under acid catalysis produces predominantly para-substituted dodecylphenol with high purity and controlled branching patterns.
- The Mannich reaction is a reliable method to introduce the 2-[(2-aminoethylamino)methyl] substituent, providing nitrogen donor sites for metal coordination.
- Calcium complexation proceeds smoothly under mild conditions, yielding stable calcium phenolate complexes with chelating bis-amine ligands.
- Physicochemical properties such as melting point, boiling point, and solubility vary with the alkyl chain length and branching, impacting purification and handling.
- Analytical techniques including HPLC, mass spectrometry, and spectroscopic methods are critical for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate involves its interaction with various molecular targets. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The phenolate and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | CAS | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|---|
| Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate | 68516-56-3 | C₂₁H₃₈N₂O·½Ca | Phenolic, aminoethylamino, dodecyl | Chelation, stabilizers, surfactants |
| Calcium 4-dodecylphenolate | 50910-68-4 | C₃₆H₅₈CaO₂ | Phenolic, dodecyl | Emulsifiers, lubricants |
| Copper(II)-aminoethylamino-phenolate | N/A | Not provided | Phenolic, imino, aminoethylamino | Catalysis, antimicrobial agents |
| 2-(2-Aminoethylamino)ethanol | N/A | C₄H₁₂N₂O | Aminoethylamino, hydroxyl | CO₂ capture, solvent systems |
Research Findings and Implications
- Coordination Capacity: The aminoethylamino group in the target compound enhances metal-binding efficiency compared to calcium 4-dodecylphenolate, which lacks nitrogen donors .
- Surfactant Behavior: Both calcium-phenolate compounds exhibit amphiphilicity, but the dodecyl chain in the target compound may reduce water solubility relative to simpler surfactants like TAEPT .
- Thermal Stability: Calcium-phenolate complexes generally show higher thermal resistance than copper analogs, making them suitable for high-temperature industrial processes .
Biological Activity
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate, also known as a calcium salt of a dodecylphenol derivative, exhibits significant biological activity. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.
- Molecular Formula : C₁₈H₃₉N₂O₂Ca
- Molecular Weight : Approximately 353.5 g/mol
- CAS Number : Not specifically available in the provided sources but related compounds include dodecylphenol derivatives.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It acts as a surfactant and can modulate cell signaling pathways by altering membrane fluidity and receptor activity.
Biological Activity
-
Antimicrobial Properties :
- Studies have shown that dodecylphenol derivatives possess antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
-
Cytotoxic Effects :
- Research indicates that this compound can induce cytotoxicity in cancer cell lines, potentially through apoptosis mechanisms.
- Dodecylphenol derivatives have been studied for their ability to inhibit cancer cell proliferation.
-
Endocrine Disruption Potential :
- As a phenolic compound, it may exhibit endocrine-disrupting properties, affecting hormone signaling pathways.
- Studies have reported that exposure to similar compounds can lead to altered reproductive functions in aquatic organisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by the Environment Agency (2005) evaluated the antimicrobial effects of dodecylphenol on freshwater organisms. The results indicated significant toxicity at concentrations above 0.1 mg/L, leading to recommendations for limiting exposure in aquatic environments .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent response, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation of 2-[(2-aminoethylamino)methyl]-4-dodecylphenol with a calcium salt (e.g., calcium chloride or hydroxide) under controlled pH and temperature. Purification via reversed-phase (C18) chromatography or recrystallization is critical to isolate the product. Analytical techniques like HPLC and HRMS (High-Resolution Mass Spectrometry) ensure purity validation, as demonstrated in analogous aminoethylamino compound syntheses .
- Key Considerations : Monitor reaction stoichiometry to avoid by-products (e.g., incomplete ligand coordination). Use inert atmospheres to prevent oxidation of the amine groups.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR/IR : Confirm ligand coordination via shifts in amine (-NH) and phenolic (-O⁻) group signals.
- X-ray Crystallography : Resolve the calcium coordination geometry (e.g., octahedral vs. tetrahedral), as seen in structurally similar copper(II) complexes .
- HRMS/ESI-MS : Validate molecular weight (C₂₁H₃₈N₂O·½Ca, MW 385.6 g/mol) and detect fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent hydrolysis or oxidative degradation. Use desiccants to mitigate moisture absorption. Safety protocols (e.g., PPE, fume hoods) are mandatory due to potential irritancy of amine derivatives, as highlighted in safety guidelines for related compounds .
Advanced Research Questions
Q. What computational approaches predict the compound’s CO₂ capture efficiency, and how do they compare to experimental data?
- Methodology : Density Functional Theory (DFT) simulations model interactions between the aminoethylamino group and CO₂, calculating binding energies and reaction pathways. Compare results with experimental CO₂ absorption isotherms (e.g., gravimetric analysis) and spectroscopic monitoring (e.g., in situ IR for carbamate formation). Studies on 2-(2-aminoethylamino)ethanol demonstrate superior CO₂ capture due to dual amine functionality, suggesting analogous mechanisms here .
Q. How can thermodynamic properties (e.g., solubility, vapor-liquid equilibrium) be experimentally determined for this compound?
- Methodology :
- Solubility : Use shake-flask methods with polar/non-polar solvents (e.g., water, DMSO) at varying temperatures.
- Vapor-Liquid Equilibrium (VLE) : Employ static equilibrium apparatuses to measure vapor pressure and phase behavior. UNIFAC models correlate experimental data, as applied to similar amine systems .
Q. What strategies resolve contradictions in reported stability or reactivity data across studies?
- Methodology :
- Controlled Replication : Standardize synthesis protocols (e.g., calcium source, solvent purity) to minimize variability.
- Advanced Analytics : Use XPS (X-ray Photoelectron Spectroscopy) to assess surface oxidation states or TGA (Thermogravimetric Analysis) to quantify thermal decomposition thresholds. Cross-validate with kinetic studies (e.g., Arrhenius plots for degradation rates) .
Q. How does the ligand geometry of this compound compare to structurally related metal complexes (e.g., copper(II) perchlorate derivatives)?
- Methodology : Perform comparative X-ray crystallography to analyze bond lengths/angles in calcium vs. copper complexes. Electron Paramagnetic Resonance (EPR) can probe electronic environments in paramagnetic analogs (e.g., Cu²⁺), providing insights into ligand field effects .
Notes for Experimental Design
- Variables to Control : pH during synthesis (affects ligand deprotonation), solvent polarity (impacts coordination kinetics), and calcium salt counterion (e.g., chloride vs. acetate).
- Advanced Applications : Explore hybrid solvents (e.g., sulfolane mixtures) for enhanced CO₂ capture efficiency, leveraging phase-separation behavior observed in amine-amine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
